Lithium, [phenyl(phenylsulfonyl)methyl]-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51346-95-3 |
|---|---|
Molecular Formula |
C13H11LiO2S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
lithium;benzenesulfonylmethylbenzene |
InChI |
InChI=1S/C13H11O2S.Li/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-11H;/q-1;+1 |
InChI Key |
DSBQDSIHFCDJQO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[CH-]S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Generation Methodologies for Lithium, Phenyl Phenylsulfonyl Methyl
Deprotonation of (Phenylsulfonyl)methane Derivatives
The most direct and widely employed method for generating Lithium, [phenyl(phenylsulfonyl)methyl]- is the deprotonation of a suitable precursor, typically diphenyl sulfone or a related (phenylsulfonyl)methane derivative. This acid-base reaction hinges on the selection of an appropriate base, solvent, and reaction conditions to achieve efficient and selective carbanion formation.
The choice of base is critical for the successful α-lithiation of (phenylsulfonyl)methane derivatives. The protons on the carbon alpha (α) to the sulfonyl group are acidic enough to be removed by strong bases. mt.com Commonly used bases are organolithium reagents and lithium amides.
Alkyllithiums : Reagents such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) are sufficiently basic to deprotonate sulfones. mt.comuwindsor.ca n-BuLi is the most frequently used due to its commercial availability and ease of handling. organicchemistrydata.org
Lithium Amides : Hindered amide bases, particularly lithium diisopropylamide (LDA), are often preferred over alkyllithiums. organicchemistrydata.org The primary advantage of LDA is its non-nucleophilic nature, which minimizes side reactions where the base might act as a nucleophile and attack the sulfur atom or other electrophilic sites in the substrate. For substrates susceptible to nucleophilic attack, amide bases generally provide cleaner and more rapid deprotonation. organicchemistrydata.org
Stoichiometrically, a slight excess of the base (typically 1.1 to 1.2 equivalents) is often used to ensure complete deprotonation of the sulfone precursor. nih.gov The reaction is typically performed at low temperatures, such as -78 °C, to control the reactivity of the organolithium species and prevent degradation. nih.gov
| Base | Common Abbreviation | pKa (Conjugate Acid) | Key Characteristics |
| n-Butyllithium | n-BuLi | ~50 | Widely available, strong base, but can act as a nucleophile. uwindsor.caorganicchemistrydata.org |
| sec-Butyllithium | s-BuLi | ~51 | More basic and more hindered than n-BuLi. |
| tert-Butyllithium | t-BuLi | ~53 | Very strong, highly hindered base. |
| Lithium diisopropylamide | LDA | ~36 | Strong, non-nucleophilic hindered base; ideal for preventing side reactions. organicchemistrydata.org |
The solvent plays a crucial role in the formation and stability of the α-sulfonyl carbanion. Polar aprotic solvents are standard for these reactions as they effectively solvate the lithium cation, which can influence the aggregation state and reactivity of the organolithium species. mt.comuwindsor.ca
Ethers : Tetrahydrofuran (B95107) (THF) is the most common solvent for α-lithiation of sulfones. uwindsor.canih.gov Its polarity helps to dissolve the organolithium reagents and stabilize the resulting carbanion. Diethyl ether (Et₂O) is also used, though it is less polar than THF. uwindsor.ca
Cosolvents : Additives such as hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing the basicity of the reagent and accelerating the rate of deprotonation. organicchemistrydata.org This is particularly useful for less acidic substrates.
The solvent can also affect the geometry of the resulting carbanion. Theoretical and experimental studies suggest that α-sulfonyl carbanions adopt a tetrahedral geometry, with the lone pair gauche to the two oxygen atoms of the sulfone group, to achieve maximum stabilization. uclouvain.be The coordinating ability of the solvent can influence this geometry and, consequently, the carbanion's reactivity. uclouvain.be
When the phenyl rings of the diphenyl sulfone precursor bear substituents, the question of regioselectivity arises. Lithiation can potentially occur at the α-carbon (benzylic position) or on one of the aromatic rings (ortho-lithiation). The sulfone group is a known directing group for ortho-metalation. nih.gov
However, the benzylic protons α to the sulfonyl group are generally more acidic than the aromatic protons. uwindsor.ca Therefore, under kinetically controlled conditions (strong base, low temperature), deprotonation typically occurs selectively at the α-carbon to form the desired Lithium, [phenyl(phenylsulfonyl)methyl]-. uwindsor.canih.govresearchgate.net The coordination of the π-basic metal renders the aryl ring susceptible to protonation at the carbon ortho to the sulfone group, which can lead to subsequent reactions, but the initial deprotonation favors the α-position. nih.govresearchgate.net
Lithium-Halogen Exchange Strategies
Lithium-halogen exchange is a powerful and rapid method for preparing organolithium compounds, particularly when direct deprotonation is not feasible or selective. wikipedia.orgias.ac.in This reaction involves treating an organic halide with an organolithium reagent, typically n-BuLi or t-BuLi. wikipedia.orgwikipedia.org
R-X + R'-Li ⇌ R-Li + R'-X
To synthesize Lithium, [phenyl(phenylsulfonyl)methyl]-, a precursor such as α-bromo- or α-chloro-diphenyl sulfone would be required. The exchange is an equilibrium process, and it is driven forward by the formation of a more stable organolithium species. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This method is extremely fast, often occurring within minutes at very low temperatures (-78 °C or lower), which allows for the preparation of thermally unstable organolithiums. harvard.edu The stereochemistry of the starting halide is often retained in the final organolithium product. harvard.edu
Reductive Lithiation Approaches for Organolithium Compound Preparation
Reductive lithiation, also known as reductive metalation, involves the cleavage of a carbon-heteroatom bond by an electron transfer agent to form an organolithium compound. core.ac.ukresearchgate.net This method is particularly useful for preparing organolithiums from precursors like alkyl phenyl thioethers. researchgate.net
The process typically uses lithium metal in the presence of a catalytic amount of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). core.ac.uk The aromatic compound accepts an electron from the lithium metal to form a radical anion (e.g., lithium naphthalenide), which then transfers the electron to the substrate. For the synthesis of Lithium, [phenyl(phenylsulfonyl)methyl]-, a precursor like phenyl(phenylsulfonyl)methyl phenyl sulfide (B99878) could be employed. The reductive cleavage of the carbon-sulfur bond would yield the target organolithium. researchgate.net
Two main approaches exist:
Preformed Aromatic Radical-anion (PAR) Method : A stoichiometric amount of the radical-anion is prepared beforehand and then added to the substrate. This method often results in higher yields under milder conditions. core.ac.ukresearchgate.net
Catalytic Aromatic (CA) Method : A catalytic amount of the aromatic compound is used with an excess of lithium metal, generating the radical-anion in situ. core.ac.uk
In Situ Generation for Synthetic Applications
In many synthetic applications, Lithium, [phenyl(phenylsulfonyl)methyl]- is not isolated but is generated in situ and immediately reacted with an electrophile. odu.edu This technique, sometimes referred to as an "internal quench," minimizes the decomposition of the potentially unstable organolithium reagent.
The procedure involves adding the lithiating agent (e.g., n-BuLi) to a solution containing both the diphenyl sulfone precursor and the desired electrophile. odu.edu Alternatively, the organolithium is fully formed at low temperature, and then the electrophile is added to the same reaction vessel. nih.gov This approach is standard practice for most reactions involving highly reactive nucleophiles like organolithiums. For instance, the deprotonation of an allylic sulfone with n-BuLi at -78 °C, followed by the addition of an aldehyde or epoxide, exemplifies a typical in situ trapping of the generated α-sulfonyl carbanion. nih.gov
Reactivity and Reaction Pathways of Lithium, Phenyl Phenylsulfonyl Methyl
Nucleophilic Addition Reactions
This stabilized carbanion readily participates in nucleophilic additions to a range of electrophilic species, including carbonyl compounds, α,β-unsaturated systems, and strained cyclic ethers.
Lithium, [phenyl(phenylsulfonyl)methyl]- undergoes nucleophilic addition to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.comlibretexts.org This reaction proceeds through a tetrahedral intermediate, which upon protonation, yields β-hydroxy sulfones. masterorganicchemistry.comnih.gov The addition to aldehydes typically results in secondary alcohols, while addition to ketones yields tertiary alcohols. masterorganicchemistry.com The reaction with esters can lead to the formation of β-keto sulfones. organic-chemistry.org
The general mechanism involves the attack of the carbanion on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to afford the final alcohol product. masterorganicchemistry.com
Illustrative Reactions with Carbonyl Compounds:
| Electrophile | Reagent | Product |
| Aldehyde (R'CHO) | Lithium, [phenyl(phenylsulfonyl)methyl]- | β-Hydroxy sulfone (secondary alcohol) |
| Ketone (R'R''CO) | Lithium, [phenyl(phenylsulfonyl)methyl]- | β-Hydroxy sulfone (tertiary alcohol) |
| Ester (R'COOR'') | Lithium, [phenyl(phenylsulfonyl)methyl]- | β-Keto sulfone |
Table 1: Summary of reactions with various carbonyl electrophiles.
In the presence of α,β-unsaturated carbonyl compounds (enones), Lithium, [phenyl(phenylsulfonyl)methyl]- can undergo conjugate addition, also known as Michael addition. msu.edunsf.govsynarchive.com This 1,4-addition pathway is often favored over direct 1,2-addition to the carbonyl group, particularly with less reactive organometallic reagents. msu.edu The reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system, forming a stabilized enolate intermediate. nih.gov Subsequent protonation of this enolate yields the 1,4-adduct.
This methodology provides a route to γ-sulfonyl carbonyl compounds, which are versatile intermediates in organic synthesis. nih.gov The stereochemical outcome of these reactions can be influenced by the specific reaction conditions and the nature of the substrates involved. nih.gov
General Scheme of Conjugate Addition:
Step 1: Nucleophilic attack of Lithium, [phenyl(phenylsulfonyl)methyl]- on the β-carbon of the α,β-unsaturated system.
Step 2: Formation of a resonance-stabilized enolate intermediate.
Step 3: Protonation of the enolate to yield the final conjugate addition product.
Lithium, [phenyl(phenylsulfonyl)methyl]- is capable of opening strained three-membered rings like epoxides. youtube.comresearchgate.net This reaction is a form of nucleophilic substitution where the carbanion attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide, following an SN2-type mechanism. youtube.com This regioselectivity results in the formation of γ-hydroxy sulfones. tandfonline.combrandeis.edu
Studies have shown that α-sulfonyl carbanions can effectively open epoxides to yield γ-hydroxy sulfones in moderate to excellent yields. tandfonline.combrandeis.edu The reaction of phenyllithium (B1222949) with asymmetric epoxides demonstrates that the nucleophilic attack is directed toward the less substituted carbon. youtube.com This approach has been utilized in the synthesis of various organic molecules. researchgate.net
Typical Regioselectivity in Epoxide Ring-Opening:
| Epoxide Substitution | Site of Nucleophilic Attack | Product |
| Terminal | Less substituted carbon | Primary alcohol derivative |
| Internal (unsymmetrical) | Less sterically hindered carbon | Secondary alcohol derivative |
Table 2: Regioselectivity of nucleophilic attack on epoxides.
Nucleophilic Substitution Reactions
Beyond addition reactions, Lithium, [phenyl(phenylsulfonyl)methyl]- also participates in nucleophilic substitution reactions with suitable electrophiles, enabling the introduction of various alkyl and alkynyl groups at the α-sulfonyl position. nih.gov
The carbanion of Lithium, [phenyl(phenylsulfonyl)methyl]- can be readily alkylated by reaction with alkyl halides (e.g., alkyl iodides, bromides) and other related electrophiles such as alkyl sulfonates. youtube.com This reaction proceeds via a standard SN2 mechanism, where the nucleophilic carbanion displaces the halide or sulfonate leaving group. libretexts.org This process is a fundamental method for creating a new carbon-carbon bond at the carbon atom adjacent to the phenylsulfonyl group.
The efficiency of the alkylation can be influenced by factors such as the nature of the leaving group, the structure of the alkylating agent, and the reaction conditions. Primary and methyl halides are generally the most effective electrophiles for this transformation.
Lithium, [phenyl(phenylsulfonyl)methyl]- can react with alkynylating reagents, such as sulfonyl acetylenes, to form alkynylated products. acs.org Acetylenic sulfones are known to react with nucleophiles, and they can serve as effective reagents for alkynylation. rsc.org The reaction mechanism can involve a radical addition-elimination process, where the nucleophile adds to the alkyne, followed by the elimination of the sulfonyl group. rsc.org This provides a pathway to introduce an acetylene (B1199291) moiety onto the phenyl(phenylsulfonyl)methyl framework. The reaction of lithium phenylacetylide with various electrophiles has been studied, indicating the versatility of such reagents in forming new C-C bonds. nih.govnih.gov
Transmetalation Processes for Organometallic Reagent Synthesis
Organolithium reagents, including Lithium, [phenyl(phenylsulfonyl)methyl]-, are versatile precursors for the synthesis of other organometallic compounds through transmetalation. This process involves the exchange of the lithium cation for another metal, altering the reactivity and selectivity of the organometallic species. This strategy is frequently employed to generate organocuprates, organozincs, and other reagents with distinct chemical properties. masterorganicchemistry.comd-nb.info
The general principle involves reacting the organolithium compound with a metal salt, typically a halide or cyanide salt of the desired metal. d-nb.info For instance, the reaction with copper(I) iodide (CuI) can lead to the formation of a lithium diorganocuprate, often referred to as a Gilman reagent. masterorganicchemistry.comrsc.org These organocuprates are significantly softer nucleophiles than their organolithium precursors and are particularly effective in conjugate addition reactions. nih.gov
The formation of an organocuprate from Lithium, [phenyl(phenylsulfonyl)methyl]- would proceed by reacting two equivalents of the organolithium reagent with one equivalent of a copper(I) salt. masterorganicchemistry.com This creates a higher-order cuprate (B13416276) that can then be used in subsequent synthetic steps. Similarly, transmetalation with zinc chloride (ZnCl₂) would yield an organozinc reagent, known for its tolerance of a wider range of functional groups compared to the more basic organolithium compounds.
| Metal Salt (MXn) | Resulting Organometallic Reagent | General Formula | Key Properties |
| Copper(I) Iodide (CuI) | Lithium Diorganocuprate | Li[Cu(CH(Ph)SO₂Ph)₂] | Soft nucleophile, excels in conjugate addition. |
| Zinc Chloride (ZnCl₂) | Organozinc Halide | ClZn[CH(Ph)SO₂Ph] | More functional group tolerant, used in Negishi coupling. |
| Magnesium Bromide (MgBr₂) | Organomagnesium Halide | BrMg[CH(Ph)SO₂Ph] | Grignard-like reactivity, strong base. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Organoborane | F₂B[CH(Ph)SO₂Ph] | Lewis acidic, precursor for Suzuki coupling. |
Intramolecular Cyclization and Annulation Reactions
The α-sulfonyl carbanion of Lithium, [phenyl(phenylsulfonyl)methyl]- can act as an intramolecular nucleophile to form cyclic structures, provided a suitable electrophilic site is present within the same molecule. These cyclization and annulation (ring-forming) reactions are powerful methods for constructing carbocyclic and heterocyclic ring systems. scripps.edu
The strategy involves preparing a substrate that contains both the phenylsulfonylmethyl group and a leaving group or an unsaturated moiety separated by a suitable tether. Upon deprotonation to form the lithium carbanion, an intramolecular nucleophilic attack can occur. For example, an alkyl halide tethered to the sulfone could undergo an intramolecular SN2 reaction to form a cycloalkane derivative.
Research on related sulfone- and nitrile-stabilized carbanions has demonstrated their utility in forming cyclic ethers through intramolecular reactions with peroxides. researchgate.netacs.org In these cases, the carbanion attacks an electrophilic oxygen atom, leading to the formation of oxetanes, tetrahydrofurans, and tetrahydropyrans. researchgate.net This pathway highlights the potential for Lithium, [phenyl(phenylsulfonyl)methyl]- to participate in heteroatom-carbon bond-forming cyclizations. Annulation, the formation of a new ring onto an existing structure, can also be achieved. For instance, a substrate containing the α-sulfonyl carbanion and a Michael acceptor can undergo an intramolecular conjugate addition to form a functionalized cyclic system.
| Reaction Type | Electrophilic Partner | Resulting Structure | Description |
| Intramolecular SN2 | Alkyl Halide | Carbocycle | The carbanion displaces a halide on an alkyl chain within the same molecule. |
| Intramolecular Epoxide Opening | Epoxide | Hydroxy-substituted Carbocycle | Nucleophilic attack on an epoxide ring leads to a cyclic alcohol. |
| Intramolecular Michael Addition | α,β-Unsaturated Ester/Ketone | Functionalized Carbocycle | The carbanion adds to a conjugated system, forming a new ring. |
| Cyclization onto Peroxide | Peroxide Linkage | Cyclic Ether | Attack on an electrophilic oxygen atom results in a heterocyclic ether. researchgate.net |
Oxidative Transformations of the α-Sulfonyl Carbanion
While α-sulfonyl carbanions are primarily utilized as nucleophiles, they can also undergo oxidative transformations. The oxidation of organometallic compounds, including organolithiums, can lead to the formation of new bonds through processes like oxidative coupling.
The direct oxidation of Lithium, [phenyl(phenylsulfonyl)methyl]- can, in principle, lead to a radical intermediate. This radical could then dimerize, resulting in the formation of 1,2-diphenyl-1,2-bis(phenylsulfonyl)ethane. This oxidative coupling reaction effectively forms a new carbon-carbon bond between two carbanionic centers. Such reactions are often promoted by the addition of an oxidant like copper(II) salts or molecular oxygen.
Furthermore, the reaction of the α-sulfonyl carbanion with electrophilic oxygen sources, such as oxaziridines, can lead to the formation of an α-hydroxy sulfone after workup. This represents an oxidative hydroxylation at the carbanionic center. Related methodologies have focused on the oxidation of lithium thiolates to generate lithium arenesulfinates, which are valuable precursors for sulfone synthesis. nih.gov While this is not a direct oxidation of the carbanion, it illustrates the broader utility of oxidation reactions within the chemistry of sulfur-containing organometallics. The field of oxidative sulfonylation, which often involves the generation of sulfonyl radicals from precursors like sulfonyl hydrazides or sulfinic acids, provides a context for the potential radical-mediated reactions of the α-sulfonyl carbanion. researchgate.net
| Reaction Type | Reagent/Condition | Product Type | Description |
| Oxidative Dimerization | CuCl₂, O₂ | Dimeric Sulfone | Two molecules of the carbanion couple to form a C-C bond. |
| Oxidative Hydroxylation | Davis Oxaziridine | α-Hydroxy Sulfone | The carbanion is trapped by an electrophilic oxygen source. |
| Reaction with Disulfides | Ph-S-S-Ph | α-Thio Sulfone | The carbanion attacks a disulfide, leading to C-S bond formation. |
Structural Elucidation and Conformational Analysis of α Sulfonyl Organolithium Species
X-ray Crystallographic Studies of Aggregation and Coordination
A seminal study by Gais et al. described the solid-state structures of two related α-sulfonyl carbanions complexed with diglyme (B29089) (bis(2-methoxyethyl)ether). The compounds, [(phenylsulfonyl)isopropyllithium·diglyme]₂ and [α-(phenylsulfonyl)-α-(methyl)benzyllithium·diglyme]₂, were both found to exist as centrosymmetric dimers.
Key structural features from these studies include:
Dimeric Aggregation: The fundamental structural unit is a dimer, where two α-sulfonyl carbanion units are held together by two lithium cations.
Oxygen Chelation: The lithium cations are not directly bonded to the carbanionic carbon atom. Instead, they are chelated by the oxygen atoms of the sulfonyl group from both carbanion units, forming a central, non-planar Li₂O₂ four-membered ring.
Ligand Coordination: The coordination sphere of each lithium atom is completed by coordination to the oxygen atoms of a polydentate ligand, such as diglyme or TMEDA (N,N,N',N'-tetramethylethylenediamine). In the diglyme adducts, each lithium atom is coordinated to three oxygen atoms from the ligand and two oxygen atoms from the sulfonyl groups, achieving a five-coordinate geometry.
Carbanion Geometry: The geometry at the carbanionic carbon atom is of significant interest. In the case of [(phenylsulfonyl)isopropyllithium·diglyme]₂, the anionic carbon atom is strongly pyramidalized. In contrast, for [α-(phenylsulfonyl)-α-(methyl)benzyllithium·diglyme]₂, where a phenyl group is attached to the carbanionic center, the carbon atom is nearly planar. This planarity suggests delocalization of the negative charge into the adjacent phenyl ring.
Similarly, studies on lithiated sulfoxides complexed with TMEDA also reveal dimeric structures built around a central Li₂O₂ core, with each lithium atom being further coordinated by the bidentate TMEDA ligand. rsc.orgrsc.org This consistent observation of oxygen-lithiated dimers across different sulfur-stabilized carbanions highlights a general principle: the primary interaction of the lithium cation is with the electronegative heteroatom (oxygen) where the charge is most concentrated, rather than with the carbon atom.
| Compound | Aggregate Type | Central Ring | Li Coordination | Reference |
|---|---|---|---|---|
| [(Phenylsulfonyl)isopropyllithium·diglyme]₂ | Dimer | Li₂O₂ | Five-coordinate (2x O-sulfonyl, 3x O-diglyme) | Gais et al. |
| [α-(Phenylsulfonyl)-α-(methyl)benzyllithium·diglyme]₂ | Dimer | Li₂O₂ | Five-coordinate (2x O-sulfonyl, 3x O-diglyme) | Gais et al. |
| [Li₂{CMePhS(O)Ph}₂(TMEDA)₂] (a sulfoxide (B87167) analogue) | Dimer | Li₂O₂ | Four-coordinate (2x O-sulfinyl, 2x N-TMEDA) | Boche et al. rsc.org |
Solution-Phase Structural Characterization by NMR Spectroscopy (e.g., 6Li, 13C, 1H NMR)
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful technique for probing the structure and dynamics of organolithium species in solution. Multinuclear NMR experiments, particularly using the spin I = 1 ⁶Li isotope, are crucial for determining aggregation states and investigating ion pair structures.
For α-sulfonyl organolithium species, low-temperature NMR studies are often necessary to slow down dynamic exchange processes, allowing for the observation of distinct signals for different aggregates.
Aggregation Equilibria: In solution, α-sulfonyl organolithium compounds typically exist as an equilibrium mixture of different aggregates, most commonly monomers and dimers. researchgate.net For example, cryoscopy and low-temperature NMR studies of [EtCH=CHC(Et)SO₂tBu]Li in THF revealed an equilibrium between monomers and dimers in an 83:17 ratio. researchgate.net The exact position of this equilibrium is highly sensitive to the solvent, concentration, and temperature.
⁶Li NMR Spectroscopy: The chemical shift of the ⁶Li nucleus is sensitive to its coordination environment and the aggregation state. Different aggregates (monomer, dimer, tetramer) often give rise to distinct ⁶Li NMR signals. Furthermore, the observation of scalar coupling between ⁶Li and ¹³C (¹J⁶Li-¹³C) provides direct evidence for the existence of a C-Li bond in a contact ion pair (CIP). However, for many α-sulfonyl carbanions, such coupling is not observed, consistent with a structure where the lithium is primarily coordinated to the sulfonyl oxygens.
¹³C NMR Spectroscopy: The chemical shift of the α-carbon is a key indicator of its hybridization and electronic environment. Upon lithiation, this carbon signal typically shifts significantly upfield, reflecting the increased electron density. The magnitude of this shift can provide insights into the degree of carbanionic character.
NOE Experiments: Two-dimensional NMR experiments, such as ⁶Li,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy), can be used to determine the proximity of the lithium cation to protons on the organic framework and solvent or ligand molecules. These experiments have been used to confirm that in solution, the lithium ion is located near the sulfonyl oxygen atoms and the coordinating ligands, rather than over the carbanionic carbon. researchgate.net
For example, studies on dilithiated sulfonyl methandiides in THF solution have identified complex tetrameric structures characterized by a C₂ symmetric C-Li chain, where each dianionic carbon is coordinated by two lithium atoms. beilstein-journals.orgresearchgate.net These species are fluxional, undergoing rapid exchange of the dianionic carbon environments on the NMR timescale at higher temperatures. researchgate.net
| NMR Technique | Information Obtained | Typical Observation |
|---|---|---|
| Low-Temperature ⁶Li NMR | Aggregation state (monomer, dimer, etc.) | Distinct signals for different aggregates. |
| ¹³C NMR | Electronic environment of α-carbon | Significant upfield shift of the α-carbon upon lithiation. |
| ¹J⁶Li-¹³C Coupling | Presence of a direct C-Li bond (CIP) | Often absent, suggesting O-Li coordination is dominant. |
| ⁶Li,¹H-HOESY (NOE) | Proximity of Li⁺ to protons | Correlations show Li⁺ is near sulfonyl group and ligands. |
Influence of Solvent and Ligands on Aggregation State and Reactivity
The structure and reactivity of Lithium, [phenyl(phenylsulfonyl)methyl]- and related compounds are profoundly influenced by the choice of solvent and the addition of coordinating Lewis basic ligands. These additives interact directly with the lithium cation, altering the aggregation state and the nature of the ion pair, which in turn modifies the carbanion's nucleophilicity.
Influence of Solvents:
Non-polar Hydrocarbon Solvents (e.g., hexane, toluene): In these solvents, organolithium compounds are highly aggregated, often as tetramers or hexamers, rendering them poorly soluble and less reactive.
Ethereal Solvents (e.g., Diethyl Ether, THF): Ethereal solvents are Lewis basic and coordinate to the lithium cation, breaking down the large aggregates into smaller, more reactive species. Tetrahydrofuran (B95107) (THF) is a stronger coordinating solvent than diethyl ether and is more effective at promoting the formation of dimers and monomers. wisc.edu For many organolithium reagents, a shift from ether to THF results in a transition from tetramers to a dimer/monomer equilibrium. wisc.edunih.gov
Influence of Strong Coordinating Ligands:
TMEDA (N,N,N',N'-tetramethylethylenediamine): This bidentate chelating amine is highly effective at deaggregating organolithium clusters. nih.gov The addition of TMEDA often converts tetramers or higher aggregates into well-defined dimeric complexes, as seen in the solid-state structures. rsc.orgrsc.org By occupying two coordination sites on the lithium, TMEDA can displace weaker solvent ligands and stabilize smaller aggregates.
HMPA (Hexamethylphosphoramide): HMPA is a very powerful, polar, aprotic ligand with a strong affinity for lithium cations. Its addition can lead to the complete breakdown of aggregates into monomeric species. Crucially, HMPA can displace the carbanion from the lithium's inner coordination sphere, leading to the formation of solvent-separated ion pairs (SSIPs). In an SSIP, the carbanion is "free" from the counterion, which dramatically increases its reactivity and nucleophilicity. The formation of SSIPs upon the addition of HMPA has been shown to significantly alter the regioselectivity of reactions involving sulfur-stabilized lithium reagents.
The general trend is that decreasing aggregation and shifting the equilibrium from contact ion pairs (CIPs) to solvent-separated ion pairs (SSIPs) increases the reactivity of the carbanion. wikipedia.org This is because the carbanionic center becomes more accessible and its negative charge is no longer as tightly stabilized by the proximal lithium cation. Therefore, a reaction of an α-sulfonyl carbanion in THF with added HMPA is expected to proceed much faster than the same reaction in diethyl ether alone.
Theoretical and Computational Chemistry Studies of α Sulfonyl Carbanions
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. mdpi.commdpi.com For α-sulfonyl carbanions, DFT calculations are crucial for understanding their electronic structure and the factors contributing to their stability. The geometry optimization and enthalpy calculations are often performed using functionals like B3LYP with an appropriate basis set, such as cc-pVQZ, to balance computational cost and accuracy. nih.gov
The stability of α-sulfonyl carbanions is significantly influenced by the delocalization of the negative charge from the carbanionic center. The sulfonyl group is a potent electron-withdrawing group, and its ability to stabilize an adjacent negative charge is a key feature. Computational studies on related systems, such as α-boryl carbanions, show that the electron-deficient center stabilizes the carbanion by delocalizing the electron density of the anion. nih.gov In α-sulfonyl carbanions, this stabilization is achieved through a combination of inductive effects and negative hyperconjugation. researchgate.net The delocalization of the carbanion's p-type electron density into the sulfur's orbitals leads to a more stable species. nih.gov
DFT calculations allow for the determination of key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. oaepublish.com The HOMO energy, in particular, is an indicator of the carbanion's nucleophilicity and stability; a lower HOMO energy generally corresponds to greater stability. nih.govacs.org For instance, studies on sulfone-based electrolytes show a correlation between the HOMO level and oxidation potential, where a lower HOMO level indicates greater difficulty in removing an electron and thus higher stability against oxidation. acs.org
The table below summarizes typical electronic properties of a model α-sulfonyl carbanion as determined by DFT calculations.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to nucleophilicity and stability. | -0.5 to -2.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electrophilicity. | > 0 eV |
| Mulliken Charge on Cα | The partial charge on the carbanionic carbon; indicates charge localization. | -0.4 to -0.8 |
| C-S Bond Length | The distance between the carbanionic carbon and the sulfur atom. | Shorter than in the neutral precursor |
Note: Values are illustrative and depend on the specific molecule, level of theory, and basis set used.
X-ray crystal structure analysis of various lithiated α-sulfonyl carbanions shows that the anionic carbon atom can range from strongly pyramidalized in dialkyl-substituted systems to nearly planar in phenyl-substituted ones, an observation that can be rationalized using molecular orbital models derived from computational studies. researchgate.net
Mechanistic Pathway Elucidation through Transition State Analysis
Computational chemistry provides a virtual laboratory to map out entire reaction pathways, identifying transition states and intermediates that are fleeting and difficult to observe experimentally. For reactions involving α-sulfonyl carbanions like Lithium, [phenyl(phenylsulfonyl)methyl]-, transition state analysis is key to understanding reaction mechanisms, kinetics, and selectivity.
By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products. The highest point along this path is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate.
For example, computational studies on chiral lithiated allylic α-sulfonyl carbanions have estimated the barriers for enantiomerization. nih.gov These calculations provide a quantitative measure of the carbanion's configurational stability, which is a critical factor in stereoselective synthesis. nih.gov Time-dependent deuteration experiments coupled with computational analysis have determined racemization barriers, providing insights into the half-life of enantioenriched carbanions. researchgate.netnih.gov
The table below presents illustrative data from a computational study on the configurational stability of a chiral α-sulfonyl carbanion.
| Process | Method | Calculated Barrier (ΔG‡) | Implication |
| Enantiomerization | DFT (B3LYP/6-31+G) | 13.2 kcal/mol (at 270 K) | High configurational stability at low temperatures. nih.gov |
| Racemization | DFT (B3LYP/6-31+G) | 12.5 kcal/mol (at 168 K) | Short half-life if temperature is raised. researchgate.netnih.gov |
These studies help elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving discrete intermediates. The geometry of the calculated transition state reveals the precise arrangement of atoms as bonds are broken and formed, offering a detailed picture of the reaction mechanism.
Prediction of Reactivity and Selectivity Profiles
A significant advantage of computational chemistry is its predictive power. By calculating various electronic and energetic properties, it is possible to predict the reactivity and selectivity of compounds like Lithium, [phenyl(phenylsulfonyl)methyl]-.
Reactivity can be assessed using global reactivity descriptors derived from DFT, such as chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.gov These descriptors help quantify the propensity of a carbanion to act as a nucleophile. For instance, the LUMO energy of a reactant can be an excellent descriptor for predicting experimental redox potentials, which are a direct measure of reactivity. mdpi.com
Computational methods are also used to predict the oxidation and reduction potentials of sulfone-based molecules, which is crucial for applications in areas like high-voltage Li-ion batteries. acs.orgacs.orgresearchgate.net The accuracy of these predictions can be high, with methods like MP2 combined with a polarizable continuum model showing a mean deviation of less than 0.29 V from experimental values. acs.org
Furthermore, computational studies can accurately predict the stereochemical outcome of reactions. For example, the deprotonation of a chiral sulfone with n-butyllithium was calculated to proceed with an enantioselectivity of 93% ee, a result that aligns well with experimental observations. researchgate.netnih.gov This predictive capability is invaluable for designing synthetic routes that yield specific stereoisomers. By comparing the activation energies of competing reaction pathways leading to different products (e.g., R vs. S enantiomers or E vs. Z isomers), the major product can be predicted.
Conformational Preferences and Stereoelectronic Effects
The three-dimensional shape (conformation) of a molecule is critical to its reactivity. pharmacy180.com For α-sulfonyl carbanions, computational studies have been instrumental in determining their preferred conformations and understanding the underlying stereoelectronic effects.
Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. pharmacy180.com In α-sulfonyl carbanions, a key interaction is negative hyperconjugation, which involves the donation of electron density from the high-energy lone pair orbital on the carbanionic carbon (nC) into an adjacent antibonding orbital (σ*). This interaction is stabilizing and is maximized when the orbitals have the correct alignment (e.g., anti-periplanar). nih.gov
Computational studies on α-carbanions of sulfides and sulfones have shown that the most stable conformations are those that benefit from strong nC → σS-C stereoelectronic effects. nih.govresearchgate.net Ab initio and DFT calculations on lithiated allylic α-sulfonyl carbanions revealed that s-trans isomers are more stable than s-cis isomers, and the specific conformation around the C-S bond is determined by the nC → σS-R interaction. nih.gov
The following table summarizes key conformational features and the stereoelectronic effects that govern them in a typical α-sulfonyl carbanion.
| Feature | Preferred Conformation | Governing Stereoelectronic Effect | Stabilization Energy |
| Cα-S Bond Rotation | Lone pair on Cα is anti-periplanar to an S-C or S-O bond. | nC → σS-C or nC → σS-O | 50-90 kJ/mol researchgate.net |
| Anionic Carbon Geometry | Tends towards planar. | Delocalization of the lone pair. | - |
These computational findings have been corroborated by experimental data, including X-ray crystallography, which shows that lithiated α-sulfonyl carbanions often adopt conformations that align with the predictions from stereoelectronic models. researchgate.net The interplay between the lithium counterion, solvent molecules, and the carbanion also influences the conformational landscape, with calculations showing that different isomeric contact ion pairs (CIPs) can exist in equilibrium. nih.gov
Advanced Synthetic Applications and Method Development
Utilization in Multi-Component and Cascade Reactions
While direct multi-component reactions involving "Lithium, [phenyl(phenylsulfonyl)methyl]-" are not extensively documented under that specific name, the broader class of α-sulfonyl carbanions, which represents its reactive form, is integral to cascade sequences that assemble complex molecules from simple precursors in a single operation. These reactions often proceed through a series of intra- and intermolecular bond-forming events initiated by the nucleophilic attack of the α-sulfonyl carbanion.
Construction of Carbocyclic and Heterocyclic Systems
The nucleophilic nature of α-sulfonyl carbanions makes them excellent partners in reactions designed to construct both carbocyclic and heterocyclic rings. These methods often rely on the initial formation of a carbon-carbon bond, followed by cyclization.
Carbocyclic Systems: Intramolecular alkylation or acylation of appropriately functionalized substrates bearing an α-sulfonyl carbanion can lead to the formation of various ring sizes. For example, an α-sulfonyl carbanion can be tethered to a leaving group, and upon cyclization, a carbocycle is formed. The sulfonyl group can then be removed reductively or serve as a handle for further functionalization.
Heterocyclic Systems: The synthesis of heterocyclic compounds using α-sulfonyl carbanions is a well-established strategy. This often involves the reaction of the carbanion with electrophiles containing heteroatoms or with substrates that can undergo subsequent cyclization involving a heteroatom. For example, the reaction of an α-sulfonyl carbanion with an epoxide, followed by intramolecular cyclization, can lead to the formation of oxygen-containing heterocycles. Similarly, reactions with imines or their derivatives can provide access to nitrogen-containing heterocycles. wordpress.com
A notable example is the synthesis of fused heterocycles. The compound 2-benzyl-3-methyl-1-phenyl-4-phenylsulfonyl-2H,4H-pyrrolo[3,4-b]indole has been synthesized, showcasing the integration of the phenylsulfonyl moiety into a complex heterocyclic framework. dartmouth.edu Furthermore, cascade reactions involving sulfonyl-stabilized intermediates have been developed for the synthesis of linear-fused heterocyclic ring systems. nih.gov For instance, a Brønsted acid-catalyzed carbocyclization cascade can produce fused heterotricycles. nih.gov
The following table summarizes selected examples of heterocyclic synthesis where sulfonyl-stabilized intermediates play a key role.
| Starting Materials | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |
| α-primary sulfonamide, alkyne, aldehyde | Brønsted acid | Tosyl-protected piperidine | 54 | nih.gov |
| α-secondary sulfonamide, alkyne, aldehyde | Brønsted acid | Diastereomerically enriched piperidine | 56 | nih.gov |
Strategies for Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)
The reliability and predictability of reactions involving α-sulfonyl carbanions have made them valuable in the context of total synthesis of natural products and the preparation of pharmaceutical intermediates. The sulfonyl group can serve as a temporary activating group, facilitating key bond formations, and can be removed under mild conditions late in a synthetic sequence.
In the total synthesis of complex natural products, α-sulfonyl carbanions are often employed for the stereocontrolled formation of carbon-carbon bonds. The resulting β-hydroxysulfones, formed from the reaction with aldehydes or ketones, are versatile intermediates that can be further elaborated. The Julia-Kocienski olefination, a powerful method for the synthesis of alkenes, relies on the reaction of α-sulfonyl carbanions with carbonyl compounds.
While a comprehensive list of natural products synthesized using "Lithium, [phenyl(phenylsulfonyl)methyl]-" is not explicitly compiled, the general strategy of employing α-sulfonyl carbanions is a recurring theme in synthetic organic chemistry. nih.gov
Development of Novel Reagents and Methodologies Based on α-Sulfonyl Carbanions
Research into the chemistry of α-sulfonyl carbanions has led to the development of new reagents and synthetic methods, particularly in the area of asymmetric synthesis. The development of chiral α-sulfonyl carbanions and their application in enantioselective reactions has been a significant area of focus.
By incorporating a chiral auxiliary into the sulfone moiety or by using a chiral base for deprotonation, it is possible to generate enantioenriched α-sulfonyl carbanions. These chiral nucleophiles can then react with prochiral electrophiles to afford products with high levels of stereocontrol.
Experimental and computational studies have been conducted on chiral lithiated allylic α-sulfonyl carbanions to understand their structure, configurational stability, and enantioselective synthesis. nih.govresearchgate.net For example, the deprotonation of an enantiomerically enriched sulfone with n-butyllithium can proceed with high enantioselectivity, and the resulting chiral carbanion can react with electrophiles to give products with high enantiomeric excess. nih.gov
The table below highlights key findings in the study of chiral α-sulfonyl carbanions.
| Chiral Sulfone | Deprotonation Conditions | Key Finding | Reference |
| (R)-EtCH=CHCH(Et)SO₂tBu (94% ee) | nBuLi, THF, -105 °C | Deprotonation occurred with 93% ee. | nih.gov |
| Racemic allylic sulfones | Chiral base | Enantioselective synthesis of deuterated and alkylated products. | nih.gov |
| Racemic α-bromosulfones | Nickel-catalyzed stereoconvergent Negishi arylations | Furnishes cross-coupling products in very good ee and yield. | researchgate.net |
These studies demonstrate the potential for developing highly stereoselective transformations based on the chemistry of α-sulfonyl carbanions, opening new avenues for the asymmetric synthesis of complex molecules.
Q & A
Q. What statistical frameworks are appropriate for analyzing multivariate degradation mechanisms in this compound?
- Methodological Answer : Apply principal component analysis (PCA) to decouple degradation factors (e.g., phase segregation vs. electrolyte decomposition). Use Bayesian inference to model uncertainty in operando electrochemical data. Cross-check with transmission electron microscopy (TEM) for nanoscale defect analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
